Benazepril hydrochloride is a synthetic compound primarily used in scientific research to investigate the renin-angiotensin-aldosterone system (RAAS) and its role in various physiological and pathological processes. [, , , , ] It is classified as an angiotensin-converting enzyme (ACE) inhibitor, meaning it blocks the enzymatic activity of ACE, a key component of the RAAS. [, , , , ] By inhibiting ACE, benazepril hydrochloride prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, , , , , ] This inhibition leads to various downstream effects, including vasodilation, decreased aldosterone secretion, and reduced sodium and water retention. [, , , , , ]
Investigating its role in specific disease models: Further studies can explore its efficacy and mechanisms in various disease models, including diabetic nephropathy, atherosclerosis, and heart failure. [, , ]
Elucidating its effects on specific molecular targets: Research can delve deeper into its interactions with other molecular targets beyond ACE, potentially uncovering new therapeutic applications. [, ]
Developing novel formulations and delivery systems: Studies can focus on improving its bioavailability and efficacy through novel formulations like niosomes. []
Benazepril hydrochloride is a potent angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension and heart failure. As a pharmaceutical compound, it helps to lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a peptide that constricts blood vessels. The compound is classified as a non-sulfhydryl ACE inhibitor and is known for its efficacy in managing cardiovascular diseases.
Benazepril hydrochloride was first synthesized in the 1980s and has since been developed into a widely prescribed medication. It is marketed under various brand names, including Lotensin. The compound is derived from a series of synthetic pathways involving specific chiral intermediates.
The synthesis of benazepril hydrochloride can be achieved through several methods, each employing different starting materials and reaction conditions.
Benazepril hydrochloride has a complex molecular structure characterized by its chiral centers:
The compound exhibits specific stereochemistry critical for its activity as an ACE inhibitor. The S,S configuration is predominantly active in therapeutic applications.
Benazepril hydrochloride undergoes several important chemical reactions during its synthesis:
The reactions are optimized for yield and purity, often requiring specific solvents and temperatures to favor the desired pathways while minimizing side reactions.
Benazepril functions primarily by inhibiting the angiotensin-converting enzyme, which plays a vital role in the renin-angiotensin system:
The compound's stability profile indicates that it should be stored in a cool, dry place away from light to maintain its efficacy.
Benazepril hydrochloride is primarily used for:
Its applications extend into various areas of cardiovascular health, making it a critical component in modern pharmacotherapy for hypertension and related disorders.
Benazepril hydrochloride is systematically named as (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid hydrochloride [9]. Its molecular formula is C₂₄H₂₉ClN₂O₅ (molar mass: 460.95 g/mol), featuring a benzazepinone core fused with a phenyl ring and an acetic acid side chain [7] [9]. The molecule contains two chiral centers, exclusively adopting the (S,S)-configuration for therapeutic activity. X-ray crystallography confirms that the benzazepinone ring exists in a boat conformation, while the ester and carboxylate groups facilitate ionic interactions with the hydrochloride counterion [4].
Benazepril hydrochloride is a white crystalline solid (melting point: 188–190°C) with high solubility in polar solvents: >100 mg/mL in water, ethanol, and methanol, and ~34 mg/mL in DMSO [9]. It exhibits strong optical activity ([α]D = -141.0° at c = 0.9 in ethanol) due to its chiral centers [9] [10]. Stability studies reveal sensitivity to hydrolysis, oxidation, and photodegradation:
Table 1: Solubility Profile of Benazepril Hydrochloride
Solvent | Solubility |
---|---|
Water | >100 mg/mL |
Ethanol | >100 mg/mL |
Methanol | >100 mg/mL |
DMSO | ~34 mg/mL |
Ethyl acetate | <1 mg/mL |
Table 2: Major Degradation Products Under Stress Conditions
Condition | Primary Degradant | Structure Change |
---|---|---|
Alkaline (pH >9) | Benazeprilat | Ester → Carboxylic acid |
Acidic (pH <3) | Lactam-opened dimer | C–N bond cleavage + recombination |
UV light | Decarboxylated derivative | Loss of CO₂ from acetic acid chain |
Industrial Synthesis
The commercial route employs reductive amination between ethyl 2-oxo-4-phenylbutyrate and (3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one using sodium borohydride [3] [10]. Diastereoselectivity is moderate (70:30 SS:SR), requiring purification via HCl salt formation and crystallization from 3-pentanone/methanol (10:1) to achieve >95% SS isomer [10].
Laboratory-Scale Alternatives
Reduction and lactam cyclization afford the benzazepinone precursor to benazepril.
Key Process Parameters:
Table 3: Solvent Effects on Aza-Michael Diastereoselectivity
Solvent | Diastereomeric Ratio (SS:SR) | Reaction Time (h) |
---|---|---|
Dichloromethane | 4.20:1 | 17 |
Acetonitrile | 3.75:1 | 26 |
Ethanol | 2.15:1 | 18 |
Toluene | 1.60:1 | 16 |
Benazepril hydrochloride exhibits polymorphism, with Forms A and B characterized by single-crystal X-ray diffraction:
Thermal Behavior:
Table 4: Polymorph Characteristics of Benazepril Hydrochloride
Polymorph | Crystal System | Space Group | Stability | Key PXRD Peaks (2θ) |
---|---|---|---|---|
Form A | Monoclinic | P2₁ | Thermodynamically stable | 6.8°, 13.7°, 20.1° |
Form B | Orthorhombic | P2₁2₁2₁ | Metastable (converts to A) | 5.5°, 11.2°, 24.9° |
Form C | Undisclosed | Undisclosed | Stable up to 150°C | 6.2°, 18.5°, 22.3° |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4